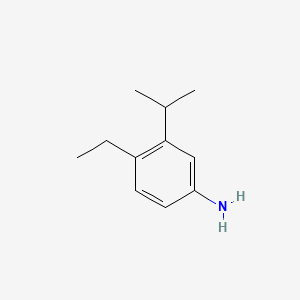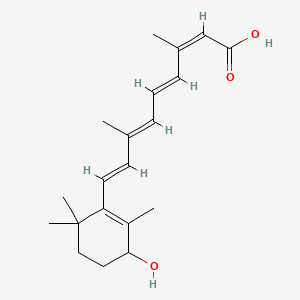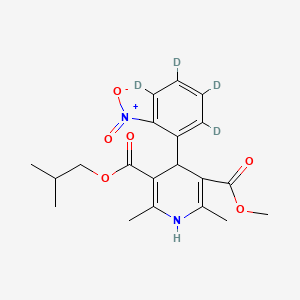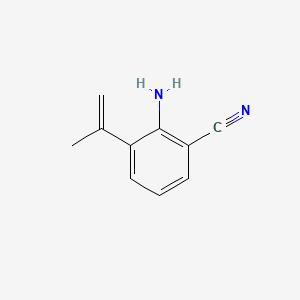![molecular formula C9H8N2O3S B592715 Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 9041-37-6](/img/structure/B592715.png)
Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate
Overview
Description
“Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” is a unique organic compound with potential applications in the fields of chemistry and biochemistry. It has a molecular formula of C9H8N2O3S and a molecular weight of 224.24 .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, 4-amino-5-methylthiophene-2-carboxylic acid methyl ester is combined with acetic anhydride in the presence of potassium acetate in toluene at 100℃ for 3 hours . In the second stage, nitrous acid isobutyl ester is added and the mixture is heated at 100℃ . The yield of this reaction can vary, with reported yields of 49.3% .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a thieno[3,2-c]pyrazole core structure. The molecule also contains an acetyl group and a carboxylate group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 224.24 . Other physical and chemical properties such as boiling point and linear structure formula are not well-documented in the literature .Scientific Research Applications
Synthetic and Medicinal Perspectives
Pyrazoles, including methyl substituted pyrazoles, are recognized for their potent medicinal properties, exhibiting a wide spectrum of biological activities. These compounds have been synthesized through various methods and evaluated for their medicinal significance, highlighting their role in drug discovery and development (Sharma et al., 2021).
Anticancer Applications
Knoevenagel condensation products, including those derived from pyrazole structures, have demonstrated remarkable anticancer activity. These compounds target various cancer-related biomolecules, showcasing the potential of pyrazole derivatives in cancer therapy (Tokala et al., 2022).
Heterocyclic Synthesis
Pyrazoline and its derivatives are utilized as building blocks in the synthesis of various heterocyclic compounds. The versatility of these compounds in synthesizing diverse heterocyclic structures underlines their importance in medicinal chemistry and drug design (Gomaa & Ali, 2020).
Neurodegenerative Disease Management
Research on pyrazoline-containing compounds has explored their potential in treating neurodegenerative disorders. These studies have identified pyrazolines with neuroprotective properties, indicating their use in managing diseases like Alzheimer’s and Parkinson’s (Ahsan et al., 2022).
Broad-Spectrum Biological Activities
Pyrazole carboxylic acid derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These findings suggest the potential of pyrazole derivatives in developing new therapeutic agents (Cetin, 2020).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, facilitating their separation and purification. The compound’s crosslinked dextran matrix allows it to form stable complexes with these biomolecules, enhancing their stability and activity during biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that the compound maintains its activity for extended periods, but its effectiveness may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and metabolic activity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites within the cell. The distribution of the compound can influence its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
methyl 1-acetylthieno[3,2-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5(12)11-6-3-7(9(13)14-2)15-8(6)4-10-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELZGAJCZANUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)SC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Q1: What is Sephadex LH-20 primarily used for in the context of these research papers?
A1: Sephadex LH-20 is consistently employed as a chromatographic medium for separating and purifying a wide range of compounds. This includes organic acids from cereals [], bioactive metabolites from actinobacteria [], flavonoids from various plants [, , , , ], and steroids like cortisol and aldosterone from plasma and urine samples [, , , ].
Q2: How does the separation mechanism of Sephadex LH-20 differ from traditional silica gel chromatography?
A2: While silica gel chromatography primarily relies on adsorption and polarity differences, Sephadex LH-20 exhibits a more complex separation mechanism. It combines gel permeation (size exclusion) with adsorption and partition chromatography. This allows for separating molecules based on their size, as well as their affinity for the gel matrix and the chosen solvent system. [, , , ]
Q3: Can you provide examples of specific compounds successfully separated using Sephadex LH-20 chromatography based on the provided research?
A3: Certainly! Several studies highlight the successful isolation of specific compounds using Sephadex LH-20. Here are a few examples:
- Flavonoids: Apiin from Anthriscus cerefolium [], flavonoid glycosides from Anaphalis busua [], and various flavonoids from Pulicaria jaubertii [].
- Organic Acids: Aliphatic and aromatic acids from wheat, rye, and barley [].
- Steroids: Cortisol and cortisone from plasma samples [, ], aldosterone from urine [], and ecdysterones from the root of Silene viscidula [].
- Bioactive Metabolites: An antimicrobial substance from Pseudonocardia alni [] and a hypotensive phospholipid from dog peritoneal dialysate [].
Q4: What solvent systems are commonly used with Sephadex LH-20 in these research papers?
A4: The choice of solvent system depends largely on the nature of the compounds being separated. The research papers demonstrate the use of various solvents, including:
- Single Solvents: Methanol [, , , , ], ethanol [], acetone [], and chloroform []
- Binary Mixtures: Chloroform/methanol [, ], methanol/chloroform [, ], hexane/acetone [], acetone/ethanol [].
- Ternary Mixtures: Toluene/ethyl acetate/methanol [], toluene/ethyl acetate/diethylamine [].
Q5: The research mentions using Sephadex LH-20 for purifying radiolabeled compounds. What are the advantages of this technique in such applications?
A5: Sephadex LH-20 offers several advantages for purifying radiolabeled compounds:
- Mild Separation Conditions: It allows separation under mild conditions, minimizing the risk of degradation or alteration of sensitive radiolabeled molecules. [, ]
- High Recovery Rates: The research highlights the high recovery rates achieved with Sephadex LH-20, which is crucial when working with limited quantities of radiolabeled material. [, ]
- Compatibility with Scintillation Counting: Sephadex LH-20 fractions can be directly analyzed by scintillation counting, facilitating the tracking and quantification of radiolabeled compounds during purification. []
Q6: What types of studies other than direct compound isolation utilize Sephadex LH-20?
A6: Apart from isolating pure compounds, Sephadex LH-20 is employed in:
- Fractionation of complex extracts: It helps in separating crude extracts into simpler fractions based on different physicochemical properties before further purification. [, , ]
- Investigation of metabolic pathways: Researchers used Sephadex LH-20 to study the biotransformation of organoarsenic compounds in Fucus distichus [].
- Development of analytical methods: Sephadex LH-20 chromatography was crucial in developing a radioimmunoassay for aldosterone in urine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
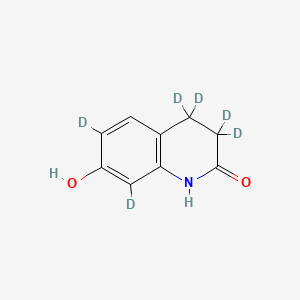

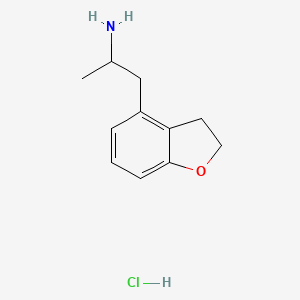
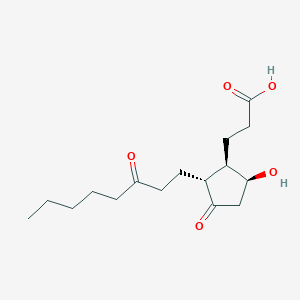
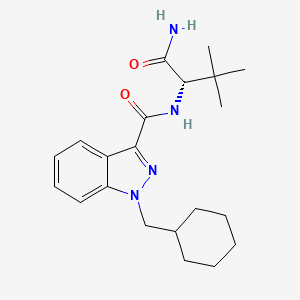
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-[1-(methoxymethyl)-1H-tetrazol-5-yl][1,1-biphen](/img/no-structure.png)
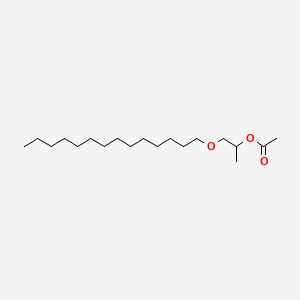
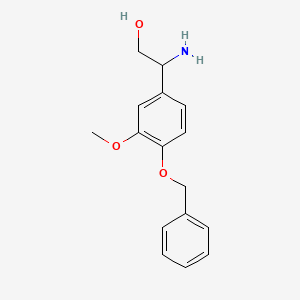
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

